hexakis(pyridine)nickel(II)
Description
Properties
Molecular Formula |
C30H30N6Ni+2 |
|---|---|
Molecular Weight |
533.3 g/mol |
IUPAC Name |
nickel(2+);pyridine |
InChI |
InChI=1S/6C5H5N.Ni/c6*1-2-4-6-5-3-1;/h6*1-5H;/q;;;;;;+2 |
InChI Key |
YMCHEAMBCNIJLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ni+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Nickel(II) Complexes
| Compound | Coordination Number | Geometry | Ni–N Bond Length (Å) | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| Hexakis(pyridine)nickel(II) | 6 | Octahedral | 2.05–2.15 | Homoleptic pyridine coordination | |
| [Ni(2-MeSnic)₂(L)₂(H₂O)₂] | 6 | Pseudooctahedral | 2.3337, 2.7988 | Mixed ligand (pyridine/water) | |
| Ni(C₇H₉NO)₂(H₂O)₂₂ | 6 | Distorted Octahedral | 2.10–2.25 | Fluorescent; 2-(2-hydroxyethyl)pyridine ligands | |
| [Ni(N₃)₂(C₆H₆N₂O)₂] | 6 | Octahedral | 2.08–2.12 | Azide and pyridinone ligands |
Key Observations :
- Ligand Effects : Bulky or functionalized pyridine derivatives (e.g., 2-(2-hydroxyethyl)pyridine) induce distortions in octahedral geometry, while homoleptic pyridine complexes retain symmetry .
- Mixed-Ligand Systems : Complexes with ancillary ligands (e.g., water, azide) show elongated Ni–N bonds compared to homoleptic pyridine systems, impacting electronic properties .
Thermal Stability and Decomposition
Table 2: Thermal Decomposition Data
Key Observations :
- Pyridine-based complexes generally exhibit higher thermal stability than those with pyridinone or chloronicotinate ligands due to stronger Ni–N bonding in pyridine .
- Decomposition pathways vary with ligand type: Pyridinone complexes decompose at lower temperatures, while chloronicotinate systems form stable oxides .
Magnetic and Electronic Properties
Table 3: Magnetic Moments and Electronic Behavior
| Compound | Magnetic Moment (µeff, BM) | Spin State | Notable Feature | Reference |
|---|---|---|---|---|
| Hexakis(pyridine)nickel(II) | ~3.2 | High-Spin | Paramagnetic, d⁸ configuration | |
| [Ni(2-MeSnic)₂(L)₂(H₂O)₂] | ~3.0 | High-Spin | Weak antiferromagnetic coupling | |
| Ni(C₇H₉NO)₂(H₂O)₂₂ | ~3.1 | High-Spin | Fluorescence due to ligand π-system | |
| [Ni(btc)(bpma)] | ~2.8 | Low-Spin | Ligand-field strength from bpma |
Key Observations :
Key Observations :
Preparation Methods
Nickel Perchlorate-Based Preparation
A foundational method involves reacting nickel(II) perchlorate hexahydrate () with excess pyridine in anhydrous methanol. The reaction proceeds via ligand substitution, where pyridine displaces water molecules and perchlorate anions. The non-coordinating nature of ensures full occupancy of the nickel(II) coordination sphere by pyridine ligands. Crystallization from methanol-diethyl ether yields as air-stable, hygroscopic crystals.
Key Conditions :
-
Molar ratio: (ensures ligand excess).
-
Solvent: Methanol (anhydrous).
-
Temperature: Room temperature (298 K).
Hexafluorophosphate Counterion Strategy
To avoid anion coordination, hexafluorophosphate () is employed as a counterion. Dissolving nickel(II) chloride () in pyridine and adding ammonium hexafluorophosphate () precipitates . This method avoids thermal decomposition pathways observed in earlier approaches.
Reaction Equation :
Low-Temperature Crystallization Techniques
Layered Diffusion for Single-Crystal Growth
Slow diffusion of diethyl ether into a pyridine-rich nickel(II) nitrate () solution at 277 K produces high-purity crystals. The method leverages pyridine’s dual role as a ligand and solvent, while low temperatures minimize ligand dissociation.
Optimized Parameters :
-
Solvent system: Pyridine (ligand) vs. diethyl ether (anti-solvent).
-
Crystallization time: 7–14 days.
Structural and Spectroscopic Validation
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction confirms octahedral geometry with average bond lengths of 1.92 Å and ligand pitch angles of 97–102°. Counterions (e.g., ) occupy axial positions but exhibit weak ionic interactions ().
Table 1: Structural Parameters of Hexakis(pyridine)nickel(II) Complexes
Magnetic and Spectroscopic Properties
Magnetic susceptibility measurements (1.98–300 K) reveal paramagnetic behavior with zero-field splitting () and antiferromagnetic interactions below 2 K. IR spectra show pyridine ring vibrations at 1,600–1,450 cm and at 410 cm.
Challenges and Mitigation Strategies
Anion Coordination Interference
Using weakly coordinating anions (e.g., , ) is critical. Chloride or nitrate anions may displace pyridine ligands, forming mixed-ligand complexes. For example, can coordinate in bidentate modes, reducing pyridine occupancy.
Thermal Decomposition Pathways
Hexakis(pyridine)nickel(II) complexes decompose above 373 K, releasing pyridine ligands. Thermogravimetric analysis (TGA) shows mass loss steps corresponding to ligand dissociation (75–80%) and anion degradation.
Comparative Analysis of Methods
Table 2: Synthesis Routes for Hexakis(pyridine)nickel(II) Complexes
Q & A
Q. What advanced techniques are critical for probing the electronic structure of hexakis(pyridine)nickel(II) complexes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
